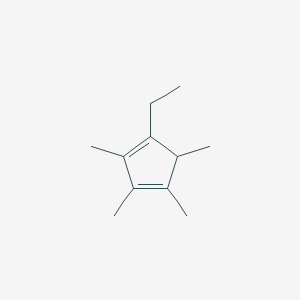![molecular formula C15H10Cl2 B14412845 (2R,3S)-2,3-Dichlorospiro[cyclopropane-1,9'-fluorene] CAS No. 87319-63-9](/img/structure/B14412845.png)
(2R,3S)-2,3-Dichlorospiro[cyclopropane-1,9'-fluorene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S)-2,3-Dichlorospiro[cyclopropane-1,9’-fluorene] is a unique organic compound characterized by its spirocyclic structure, which includes a cyclopropane ring fused to a fluorene moiety The compound’s stereochemistry is defined by the (2R,3S) configuration, indicating the specific spatial arrangement of its atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2,3-Dichlorospiro[cyclopropane-1,9’-fluorene] typically involves the cyclopropanation of a fluorene derivative. One common method is the reaction of a fluorene derivative with a dichlorocarbene precursor under basic conditions. The reaction proceeds through the formation of a dichlorocarbene intermediate, which then reacts with the fluorene to form the spirocyclic compound. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium tert-butoxide and a solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of (2R,3S)-2,3-Dichlorospiro[cyclopropane-1,9’-fluorene] may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction parameters more precisely and reduce the risk of side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S)-2,3-Dichlorospiro[cyclopropane-1,9’-fluorene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The dichlorocyclopropane moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of substituted spirocyclic compounds.
Applications De Recherche Scientifique
(2R,3S)-2,3-Dichlorospiro[cyclopropane-1,9’-fluorene] has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials, such as polymers and advanced composites, due to its rigid spirocyclic structure.
Mécanisme D'action
The mechanism of action of (2R,3S)-2,3-Dichlorospiro[cyclopropane-1,9’-fluorene] involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting their activity. The exact molecular pathways involved depend on the specific application and target. For example, in biological systems, the compound may interact with cellular proteins, disrupting their function and leading to cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Spiro[cyclopropane-1,9’-xanthene]
- Spiro[cyclopropane-1,9’-anthracene]
- Spiro[cyclopropane-1,9’-phenanthrene]
Uniqueness
(2R,3S)-2,3-Dichlorospiro[cyclopropane-1,9’-fluorene] is unique due to its specific (2R,3S) stereochemistry and the presence of two chlorine atoms on the cyclopropane ring. This configuration imparts distinct chemical and physical properties, such as increased reactivity and potential biological activity, compared to other spirocyclic compounds.
Propriétés
Numéro CAS |
87319-63-9 |
|---|---|
Formule moléculaire |
C15H10Cl2 |
Poids moléculaire |
261.1 g/mol |
Nom IUPAC |
(2S,3R)-2,3-dichlorospiro[cyclopropane-1,9'-fluorene] |
InChI |
InChI=1S/C15H10Cl2/c16-13-14(17)15(13)11-7-3-1-5-9(11)10-6-2-4-8-12(10)15/h1-8,13-14H/t13-,14+ |
Clé InChI |
GOTAYWHLWYGNQD-OKILXGFUSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C3=CC=CC=C3C24[C@@H]([C@@H]4Cl)Cl |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3C24C(C4Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


phosphanium chloride](/img/structure/B14412765.png)
![Cuprate(4-), [mu-[7-(benzoylamino)-3-[[3,3'-di(hydroxy-kappaO)-4'-[[1-(hydroxy-kappaO)-4,8-disulfo-2-naphthalenyl]azo-kappaN1][1,1'-biphenyl]-4-yl]azo-kappaN1]-4-(hydroxy-kappaO)-1,5-naphthalenedisulfonato(8-)]]di-, tetrasodium](/img/structure/B14412772.png)
![Ethyl 3-[[2-amino-6-(ethoxycarbonylamino)pyridin-3-yl]amino]-3-phenylprop-2-enoate](/img/structure/B14412777.png)
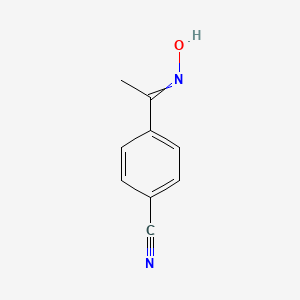
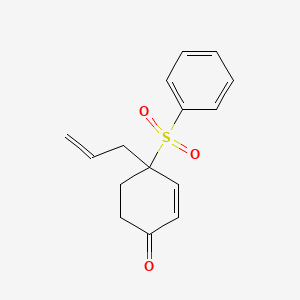
![Trimethyl[3-(trimethylgermyl)prop-2-yn-1-yl]silane](/img/structure/B14412796.png)
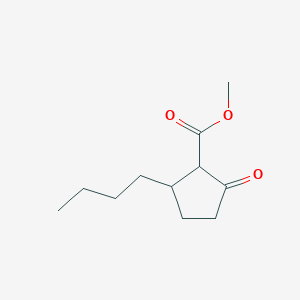
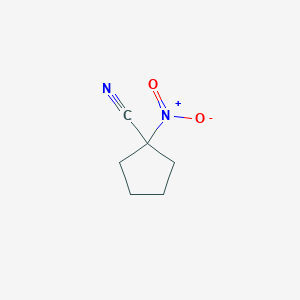
![8-(Benzenesulfonyl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14412808.png)

![1-Ethyl-3-propoxytricyclo[2.2.1.0~2,6~]heptane](/img/structure/B14412815.png)


